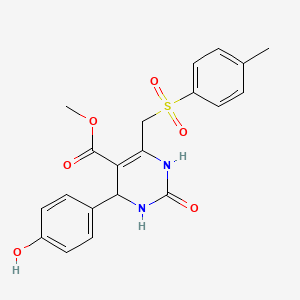

Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H20N2O6S and its molecular weight is 416.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of derivatives related to Methyl 4-(4-hydroxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate often involves reactions that yield novel compounds with potential antimicrobial properties. One study demonstrated the preparation of a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid derivatives, highlighting excellent yields, short reaction times, and no side reactions, with significant to moderate antibacterial and promising antifungal activities (Shastri & Post, 2019).

- Another approach discussed is the synthesis of Biginelli compounds, where α-tosyl-substituted phenyl carbamates react with the enolates of β-oxoesters followed by ammonia treatment and dehydration, showcasing a novel method for creating such derivatives (Shutalev & Kurochkin, 2005).

Interaction with Biological Molecules

- Comparative studies on the binding interaction of ethyl-4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with bovine serum albumin (BSA) reveal insights into the drug-protein interaction, showing that binding affinities increase with temperature and concentration. This interaction leads to changes in the secondary structure of BSA, suggesting implications for drug delivery and efficacy (Pisudde et al., 2018).

Antimicrobial and Antidiabetic Activities

- Research on substituted dihydropyrimidine analogues, including those similar to the discussed compound, has shown significant anti-hyperglycemic activity in a Streptozotocin-induced diabetic rat model. This suggests potential therapeutic applications of these compounds in managing diabetes, highlighting the importance of structural variations for pharmacological activities (Bairagi et al., 2020).

Environmental and Green Chemistry Applications

- The use of ionic liquids for promoting the synthesis of novel derivatives indicates a move towards environmentally friendly chemical processes. This method not only facilitates rapid and convenient synthesis but also contributes to the development of compounds with antimicrobial properties, demonstrating the broader applicability of these derivatives in green chemistry (Tiwari et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target key functional proteins in bacterial cell division

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding and van der waals forces

Biochemical Pathways

Similar compounds have been found to inhibit nitrification, a crucial process in the global nitrogen cycle . This process involves the oxidation of ammonia to nitrate, catalyzed by ammonia-oxidizing archaea (AOA), ammonia-oxidizing bacteria (AOB), and nitrite-oxidizing bacteria .

Result of Action

Similar compounds have been found to have antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and clay content of the soil can affect the inhibitory effects of similar compounds on nitrification

Orientations Futures

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics. If it’s a potential material for industrial applications, research could focus on its stability, reactivity, and other relevant properties .

Propriétés

IUPAC Name |

methyl 4-(4-hydroxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O6S/c1-12-3-9-15(10-4-12)29(26,27)11-16-17(19(24)28-2)18(22-20(25)21-16)13-5-7-14(23)8-6-13/h3-10,18,23H,11H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPAYQHMWXSARU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2500020.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-ethyl-7-hydroxychromen-2-one](/img/structure/B2500026.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)

![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)

![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)

![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)

![2-(2',5'-Dioxospiro[chromane-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2500037.png)